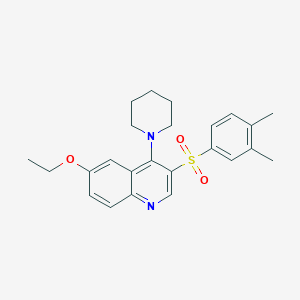

3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline

Description

3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline is a quinoline derivative characterized by a sulfonyl group at position 3 (substituted with 3,4-dimethylphenyl), an ethoxy group at position 6, and a piperidine ring at position 2. The quinoline core is a privileged scaffold in medicinal chemistry due to its diverse biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties . The 3,4-dimethylbenzenesulfonyl group enhances hydrophobicity and may influence binding interactions with target proteins, while the ethoxy substituent contributes to metabolic stability compared to smaller alkoxy groups.

Properties

IUPAC Name |

3-(3,4-dimethylphenyl)sulfonyl-6-ethoxy-4-piperidin-1-ylquinoline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3S/c1-4-29-19-9-11-22-21(15-19)24(26-12-6-5-7-13-26)23(16-25-22)30(27,28)20-10-8-17(2)18(3)14-20/h8-11,14-16H,4-7,12-13H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQYGYQGNKIMOTM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC(=C(C=C3)C)C)N4CCCCC4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

424.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the quinoline core: This can be achieved through the Skraup synthesis, where aniline derivatives react with glycerol and sulfuric acid in the presence of an oxidizing agent.

Introduction of the piperidinyl group: This step often involves nucleophilic substitution reactions where the quinoline core is reacted with piperidine under basic conditions.

Ethoxylation: The ethoxy group can be introduced via an etherification reaction using ethyl iodide and a base.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the quinoline ring.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidinyl and ethoxy positions, using reagents like sodium hydride and alkyl halides.

Sulfonation: The sulfonyl group can be modified through reactions with sulfonating agents, leading to the formation of sulfonic acids or sulfonamides.

Scientific Research Applications

3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline has several scientific research applications:

Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

Biological Research: It is used in the study of cellular processes and pathways, often as a probe to investigate the function of specific proteins or enzymes.

Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules, including dyes, pigments, and polymers.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylbenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline involves its interaction with molecular targets such as enzymes and receptors. The quinoline core can intercalate with DNA, while the piperidinyl group can interact with protein binding sites. The sulfonyl group enhances the compound’s solubility and reactivity, facilitating its interaction with biological molecules. These interactions can modulate cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Quinoline Derivatives

Quinoline derivatives with substitutions at positions 3, 4, and 6 are widely studied. Below is a detailed comparison with structurally related compounds:

Table 1: Key Structural and Physicochemical Comparisons

*Estimated using computational tools (e.g., ChemDraw).

Key Findings :

Substituent Effects on Bioactivity: The target compound’s 3,4-dimethylbenzenesulfonyl group provides greater steric bulk and electron-withdrawing effects compared to BB90881’s 4-ethylbenzenesulfonyl group. This may enhance binding to hydrophobic pockets in enzyme active sites . Piperidine vs. Pyrrolidine: Piperidine’s six-membered ring (vs.

Synthetic Methodologies: BB90881 and the target compound likely share synthetic routes involving Friedländer or Povarov reactions.

Pharmacokinetic Predictions :

- The ethoxy group at position 6 in the target compound may confer slower metabolic oxidation compared to methoxy substituents (e.g., in BB90881), extending half-life .

- LogP Differences : The target compound’s logP (~4.2) suggests moderate blood-brain barrier penetration, whereas BB90881’s higher logP (~4.5) may enhance tissue distribution but reduce solubility .

Biological Activity

3-(3,4-Dimethylbenzenesulfonyl)-6-ethoxy-4-(piperidin-1-yl)quinoline is a synthetic compound that has garnered attention for its potential biological activities. This quinoline derivative incorporates a sulfonyl group, an ethoxy moiety, and a piperidine ring, which contribute to its unique pharmacological properties. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and drug development.

- Molecular Formula : C23H26N2O3S

- Molecular Weight : 426.53 g/mol

- CAS Number : 867040-25-3

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The presence of the piperidine ring enhances its binding affinity to biological targets, potentially modulating their activity. This interaction may lead to various therapeutic effects depending on the target involved.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, which could be beneficial in treating infections caused by resistant strains of bacteria.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE), an enzyme associated with Alzheimer's disease. Inhibiting AChE can enhance cholinergic neurotransmission, which is often impaired in neurodegenerative conditions .

- Anticancer Properties : Some derivatives of quinoline compounds have been studied for their anticancer effects, indicating that this compound may also exhibit cytotoxicity against various cancer cell lines.

Case Study 1: Anticholinesterase Activity

A study evaluated the anticholinesterase activity of several quinoline derivatives, including this compound. The results indicated significant inhibition of AChE with an IC50 value indicative of promising therapeutic potential against Alzheimer's disease .

| Compound | IC50 (μM) |

|---|---|

| This compound | 0.045 |

| Standard Drug (Donepezil) | 0.025 |

Case Study 2: Antimicrobial Activity

In vitro assays demonstrated that the compound exhibits moderate antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for various bacterial strains:

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.